(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
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Description
(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol is a useful research compound. Its molecular formula is C21H29NO4 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.20965841 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Stereospecific Cycloaddition Reactions : Research demonstrates the utility of related diazaspiro and oxa-diazaspiro compounds in stereospecific [3+2] cycloaddition reactions, highlighting their role in producing complex molecular structures with potential medicinal chemistry applications (Chiaroni et al., 2000).
- Ritter Reaction Synthesis : The compound's structural analogs have been synthesized through the Ritter reaction, underscoring their importance in creating spirocyclic systems and dihydroisoquinolines, which are of interest in pharmaceutical research (Rozhkova et al., 2013).
Potential Pharmacological Applications
- Antibacterial Activity : Novel spiro compounds, including 5-azaspiro derivatives, have been synthesized and evaluated for potent antibacterial activity against respiratory pathogens, indicating their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).
- Synthesis of Bicyclic σ Receptor Ligands : Studies on bicyclic σ receptor ligands, incorporating diazabicyclo[3.2.2]nonane frameworks, have demonstrated cytotoxic activity, suggesting their use as potential antitumor agents that inhibit tubulin polymerization and showcase the chemical versatility of spiro compounds in drug design (Geiger et al., 2007).
Synthetic Applications
- Enantiodivergent Synthesis : The synthesis of bis-spiropyrrolidines through sequential interrupted and completed (3+2) cycloadditions, using related spiro compounds as intermediates, indicates their utility in creating complex chiral molecules for potential medicinal chemistry applications (Conde et al., 2015).
Properties
IUPAC Name |
[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-(4-methoxy-3-prop-2-enylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-5-6-15-13-16(7-8-17(15)25-3)19(24)22-11-9-21(10-12-22)18(23)14-20(21,2)26-4/h5,7-8,13,18,23H,1,6,9-12,14H2,2-4H3/t18-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFGVTQZWMMQFZ-QUCCMNQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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